4-Chloro-5-ethyl-6-(methylthio)pyrimidine
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Overview
Description
4-Chloro-5-ethyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ethylamine. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol at room temperature. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 5-position is replaced by an ethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-ethyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the pyrimidine ring is reduced to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in N-methylpyrrolidone.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-ethyl-6-(methylthio)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Comparison: 4-Chloro-5-ethyl-6-(methylthio)pyrimidine is unique due to the presence of an ethyl group at the 5-position, which can influence its reactivity and biological activityThe presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
4-chloro-5-ethyl-6-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-5-6(8)9-4-10-7(5)11-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSRLUPJHPCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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